Cycloguanil - 516-21-2

Cycloguanil

Catalog Number: EVT-266190
CAS Number: 516-21-2
Molecular Formula: C11H14ClN5
Molecular Weight: 251.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cycloguanil (4,6-diamino-1-(4-chlorophenyl)-1,2-dihydro-2,2-dimethyl-1,3,5-triazine) is a dihydrofolate reductase (DHFR) inhibitor, classified as an antimalarial drug. It acts as the active metabolite of the prodrug Proguanil. [] In scientific research, Cycloguanil serves as a crucial tool for studying malaria parasite resistance mechanisms and exploring novel drug targets. Its role extends to understanding the genetic basis of drug resistance and investigating the evolutionary dynamics of parasite populations.

Synthesis Analysis

While this analysis focuses on research applications and excludes synthetic details not relevant to this scope, it's worth noting that Cycloguanil is typically synthesized through the metabolic transformation of Proguanil. [] This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, in the liver. [, ]

Molecular Structure Analysis

Cycloguanil is a dihydrotriazine compound with a molecular formula of C11H14ClN5. [] Its structure comprises a central triazine ring substituted with two amino groups, a 4-chlorophenyl group, and two methyl groups. The presence of these specific substituents contributes to its binding affinity for DHFR.

Mechanism of Action

Cycloguanil exerts its antimalarial activity by inhibiting DHFR, a key enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication in Plasmodium parasites. [, , ] By binding to the active site of DHFR, Cycloguanil prevents the conversion of dihydrofolate to tetrahydrofolate, ultimately disrupting DNA synthesis and parasite growth. [, ]

Applications
  • Investigating Drug Resistance Mechanisms: Cycloguanil is instrumental in studying the mechanisms by which Plasmodium parasites develop resistance to antimalarial drugs. Research using Cycloguanil has revealed that mutations in the parasite's DHFR gene can alter the enzyme's structure, reducing Cycloguanil binding affinity and conferring resistance. [, , , , ]
  • Molecular Epidemiology of Malaria: Cycloguanil sensitivity testing, coupled with molecular techniques, helps track the geographical distribution and prevalence of drug-resistant malaria parasites. By analyzing Cycloguanil resistance patterns, researchers gain insights into the spread of resistance and guide strategies for malaria control and prevention. [, , ]
  • Drug Combination Studies: Cycloguanil is often used in combination with other antimalarial drugs, such as Sulfadoxine. Research explores the efficacy of such combinations in combating malaria and investigates potential synergistic effects. These studies provide valuable data for developing effective antimalarial therapies and delaying the emergence of drug resistance. [, , ]
  • Pharmacokinetic Studies: Research utilizes Cycloguanil to study drug metabolism and distribution in the body. By analyzing Cycloguanil levels in biological samples, such as plasma and urine, researchers can assess factors influencing drug absorption, elimination, and inter-individual variability in drug response. [, , , ]
  • Developing Novel Antimalarial Drugs: Cycloguanil serves as a template for designing and synthesizing novel DHFR inhibitors with improved efficacy and a better resistance profile. Understanding its structure-activity relationships guides the development of next-generation antimalarials to combat drug-resistant malaria. []

Safety and Hazards

Future Directions
  • Overcoming Drug Resistance: Continued research is needed to develop novel Cycloguanil derivatives or identify new drug targets that circumvent existing resistance mechanisms. This includes exploring strategies to inhibit mutant forms of DHFR or investigating alternative pathways essential for parasite survival. []
  • Host-Parasite Interactions: Investigating the interplay between Cycloguanil, the parasite, and the human host can provide insights into drug efficacy and resistance development. This includes studying the influence of host factors, such as genetic polymorphisms in drug-metabolizing enzymes, on Cycloguanil activity. [, ]
  • Combination Therapies: Further research is warranted to optimize existing and develop novel antimalarial combinations involving Cycloguanil. This includes investigating synergistic drug interactions and optimizing dosing regimens to enhance efficacy and minimize the emergence of resistance. []

Proguanil

    Compound Description: Proguanil (Paludrine) is a biguanide antimalarial prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil. [, , , , , , , , , , , , , , ] Proguanil itself exhibits weak antimalarial activity in vitro. []

    Relevance: Proguanil is the prodrug of cycloguanil, meaning cycloguanil is the active compound produced in the body after proguanil administration. [, , , , , , , , , , , , , , ] Understanding the metabolism of proguanil is crucial because variations in CYP2C19 activity can influence the amount of cycloguanil produced and thus impact the efficacy of proguanil treatment. [, , , , ]

Chlorproguanil (Lapudrine)

    Compound Description: Chlorproguanil is another biguanide antimalarial prodrug, structurally similar to proguanil, which is metabolized to its active metabolite, chlorcycloguanil. [, ]

Chlorcycloguanil

    Compound Description: Chlorcycloguanil is the active metabolite of the antimalarial prodrug chlorproguanil. [, ] It is a dihydrofolate reductase (DHFR) inhibitor, like cycloguanil. []

    Relevance: Chlorcycloguanil is another triazine antifolate antimalarial, but it is the active metabolite of chlorproguanil, not proguanil. [, , ] Its structural similarity and shared mechanism of action with cycloguanil are important when considering potential cross-resistance issues.

Pyrimethamine

    Compound Description: Pyrimethamine is a dihydrofolate reductase (DHFR) inhibitor used in combination with sulfadoxine (Fansidar) for malaria treatment and prophylaxis. [, , ] It is structurally distinct from cycloguanil but shares the same target enzyme. [, ]

    Relevance: Although chemically distinct from cycloguanil, pyrimethamine shares the same mechanism of action by inhibiting DHFR. [, ] This shared target makes cross-resistance between pyrimethamine and cycloguanil a significant concern. [, ] Studies have shown that specific mutations in the P. falciparum DHFR gene can confer resistance to both pyrimethamine and cycloguanil, though the level of cross-resistance may vary depending on the specific mutations present. [, , , , , , ]

Sulfadoxine

    Compound Description: Sulfadoxine is a sulfonamide antimalarial drug that acts as a dihydropteroate synthase (DHPS) inhibitor. [] It is often used in combination with pyrimethamine (Fansidar) to enhance efficacy and delay resistance.

    Relevance: While not directly inhibiting DHFR like cycloguanil, sulfadoxine is relevant because it is often partnered with pyrimethamine, a known DHFR inhibitor with potential cross-resistance to cycloguanil. [] Mutations in the P. falciparum DHPS gene can also contribute to resistance to the sulfadoxine-pyrimethamine combination. []

Methotrexate

    Compound Description: Methotrexate is a dihydrofolate reductase (DHFR) inhibitor used in cancer chemotherapy and autoimmune diseases. []

    Relevance: Although not used as an antimalarial, methotrexate's shared mechanism of action with cycloguanil as a DHFR inhibitor is relevant for understanding potential cross-resistance mechanisms. []

WR99210

    Compound Description: WR99210 is a triazine antifolate antimalarial that acts as a potent dihydrofolate reductase (DHFR) inhibitor. []

    Relevance: WR99210 is structurally similar to cycloguanil and shares its mechanism of action as a DHFR inhibitor, making it relevant for understanding structure-activity relationships and potential for cross-resistance. []

4,4'-Diacetylaminodiphenylsulfone (DADDS)

    Compound Description: DADDS is a long-acting antimalarial drug that was investigated for its repository properties. [, ]

    Relevance: While DADDS doesn't directly target DHFR like cycloguanil, studies investigated its co-administration with cycloguanil pamoate as a potential combination therapy for prolonged malaria prophylaxis. [, ]

4,6-Diamino-1,2-dihydrotriazines

    Compound Description: This class of compounds includes cycloguanil and its derivatives. [] They are known to inhibit DHFR, particularly in Plasmodium falciparum.

    Relevance: This chemical class forms the basis for understanding the structure-activity relationship of cycloguanil and designing new analogs with improved potency against cycloguanil-resistant strains. [] For instance, replacing the methyl groups of cycloguanil with hydrogen or alkyl/phenyl groups led to the development of compounds with enhanced activity against the A16V+S108T mutant DHFR, which is commonly associated with cycloguanil resistance. []

NSC127159

    Compound Description: NSC127159 is a cycloguanil analogue identified through computational modeling and screening of the NCI databases. [] This compound potently inhibits human DHFR in the sub-nanomolar range.

1-(4-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine Analogues

    Compound Description: This group consists of various structural analogues of cycloguanil, modified at specific positions to understand the impact of these modifications on their activity against Plasmodium falciparum DHFR (PfDHFR). []

    Relevance: These analogues are valuable tools for investigating structure-activity relationships for cycloguanil. [] Studies on these analogues revealed that the stereochemistry of the compounds (R or S enantiomers) significantly impacts their interaction with the PfDHFR active site. [] For example, analogues with alkyl chain substituents showed preference for the R enantiomer, while those with phenol chain substituents favored the S enantiomer due to different steric interactions with amino acid residues within the PfDHFR binding pocket. []

Properties

CAS Number

516-21-2

Product Name

Cycloguanil

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

QMNFFXRFOJIOKZ-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Solubility

Soluble in DMSO

Synonyms

1,3,5-triazine-2,4-diamine, 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-, hydrochloride (1:1)
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,2,5-triazine-2,4-diamine
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine monohydrochloride
BN-24-10
BN2410
chlorcycloguanil
chloroguanide triazine hydrochloride
cycloguanil
cycloguanil hydrochloride
cycloquanil

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.